![molecular formula C5H12ClNO B1433826 (3-Methylazetidin-3-yl)methanol hydrochloride CAS No. 1458653-12-7](/img/structure/B1433826.png)
(3-Methylazetidin-3-yl)methanol hydrochloride
Overview
Description
“(3-Methylazetidin-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1458653-12-7 . It has a molecular weight of 137.61 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI Code for “(3-Methylazetidin-3-yl)methanol hydrochloride” is 1S/C5H11NO.ClH/c1-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Methylazetidin-3-yl)methanol hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 137.61 .Scientific Research Applications
Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally related to (3-Methylazetidin-3-yl)methanol hydrochloride, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity, demonstrating the potential of such compounds in asymmetric synthesis (Wang et al., 2008).
Synthesis and Rearrangement Studies : Studies on chiral 3-oxazolidinylazetidin-2-ones, which are closely related to the compound , reveal novel skeletal rearrangements in organic synthesis. These findings contribute to the understanding of reaction mechanisms in organic chemistry (Ojima & Pei, 1992).
Corrosion Inhibition : Derivatives of azetidinones, such as 1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one, have been investigated for their role in inhibiting corrosion of steel in acidic environments. This research is crucial in industrial applications, particularly in the oil industry (Yadav, Sharma, & Kumar, 2015).
Anticancer and Antimicrobial Agents : Compounds incorporating the azetidine structure have been studied for their potential as anticancer and antimicrobial agents. This includes research into the synthesis of novel compounds for potential therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Enantiodiscrimination in Chemical Analysis : Enantiopure aziridin-2-yl methanols, structurally related to the compound , have been used as effective sensors for enantiodiscrimination of racemic carboxylic acids. This application is significant in analytical chemistry for the determination of enantiomeric excess (Malinowska et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(3-methylazetidin-3-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGWVVHLUXLQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1458653-12-7 | |
Record name | (3-methylazetidin-3-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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